Compound Description: This compound demonstrated potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and showed in vivo antitumor activity in human myelodysplastic syndrome (SKM-1) xenograft models. []
(R)-(+)- and (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide
Compound Description: These enantiomers, denoted as (R)-(+)-[¹²⁵I]IBZM and (S)-(-)-[¹²⁵I]IBZM, were explored as potential dopamine D-2 receptor imaging agents. The (S)-(-) isomer exhibited high binding affinity to dopamine D-2 receptors (Kd = 0.43 nM). []
Compound Description: This hydroxyl-sulfonamide analog inhibits the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. JC-171 demonstrated in vitro and in vivo efficacy in reducing interleukin-1β (IL-1β) release and showed potential as a disease-modifying agent for neurological disorders like multiple sclerosis. []
Compound Description: IBZM is a benzamide derivative with high affinity for the central nervous system (CNS) D-2 dopamine receptor. [] This compound is a well-known dopamine D2 receptor imaging agent.
5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylsulfonylphenyl)-ethyl]-benzamide sodium salt
Compound Description: This benzamide derivative demonstrates valuable pharmacological properties and is suitable for treating ischemic heart diseases. []
Compound Description: This compound shows potential for preventing and treating neurodegenerative diseases like Alzheimer's disease due to its ability to suppress Aβ decomposition. []
Compound Description: This class of 1,3,5-oxadiazine derivatives shows potential biological activity and has applications in organic synthesis and supramolecular chemistry. []
Compound Description: This compound features a piperazine ring in a chair conformation and exhibits an intramolecular C—H⋯O hydrogen bond. []
N-[2-(4-Thiazolyl)benzimidazol-5-yl]benzamide and its Fluoro Analogues
Compound Description: N-[2-(4-Thiazolyl)benzimidazol-5-yl]benzamide and its 2-fluoro, 3-fluoro, 4-fluoro, and 2,5-difluoro analogues were investigated for their filaricidal activity against adult Brugia pahangi. [, ] The fluoro analogues, particularly the 2-fluoro, 3-fluoro, and 4-fluoro derivatives, showed greater activity than the parent compound.
N-(2-(Cyclic Amine) Ethyl) Benzamide Derivatives
Compound Description: This series of benzamide derivatives act as P2X7 receptor inhibitors. These compounds exhibit diverse structures, with variations in the cyclic amine group, substituents on the benzamide ring, and the length of the alkyl chain connecting the benzamide nitrogen to the cyclic amine. []
Compound Description: GSK3787 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist that covalently binds to Cys249 within the PPARδ binding pocket. []
Compound Description: This benzamide derivative exhibits potent and selective dopamine D4 receptor binding affinity (IC50 = 0.057 nM) with high selectivity over D2, serotonin 5-HT1A, and adrenergic α1 receptors. [, ]
4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035) and its sulfide and sulfone metabolites
Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist. Pharmacokinetic studies in rats revealed its metabolic interconversion with its sulfide metabolite, but not with its sulfone metabolite. [, ]
Compound Description: This benzamide derivative, an acetylated form of 3-CPA (4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide), shows superior pharmacokinetic properties, including higher bioavailability and greater tissue accumulation, particularly in the spleen. NACPA inhibits lymphocyte proliferation, INF-γ production, and chemotaxis, suggesting potential as an orally active immunomodulatory agent. []
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist that is orally active. This compound exhibits nanomolar affinity for rat and human OT receptors and shows promise as a tocolytic agent for managing preterm labor. []
Compound Description: This compound emerged as a highly potent and selective phospholipase D2 (PLD2) inhibitor (IC50 = 20 nM) with 75-fold selectivity over PLD1. 22a shows promise as a potential anticancer agent with an acceptable pharmacokinetic profile. []
Compound Description: This compound features a planar quinazolinone ring system with an almost perpendicular imide unit. The crystal structure reveals weak C—H⋯O interactions linking the molecules into a three-dimensional array. []
Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its molecular conformation and crystal packing arrangement. []
Compound Description: SP-10 is a benzamide derivative that exhibits potent anti-HIV activity by modifying actin dynamics. It inhibits viral replication at very low concentrations and shows low toxicity compared to current antiviral treatments. []
Compound Description: SR147778 acts as a potent, selective, and orally active antagonist for the CB1 cannabinoid receptor, displaying nanomolar affinity for both rat and human receptors. This compound effectively blocks various pharmacological effects induced by cannabinoid agonists. []
Compound Description: Two ¹⁸F-labeled IMPY derivatives, FPM-IMPY (with a 3-fluoropropyl group) and FEM-IMPY (with a 2-fluoroethyl group), were evaluated for imaging beta-amyloid plaque with positron emission tomography (PET). These compounds exhibited moderate affinity for Aβ-aggregates (Ki = 27 nM and 40 nM, respectively). []
Compound Description: IMUEB, an imidazole derivative, demonstrated anticancer activity against A549 lung cancer cells by inhibiting proliferation, inducing apoptosis, and reducing migratory potential. []
N-Ethyl-4-(pyridin-4-yl)benzamide Derivatives
Compound Description: This series of compounds acts as potent Rho-associated kinase-1 (ROCK1) inhibitors, showing promise for treating cardiovascular diseases and various malignancies. Molecular modeling studies, including docking, molecular dynamics, and 3D-QSAR, have been conducted to understand their structure-activity relationships. []
Compound Description: This iodobenzamide derivative is investigated for its potential to visualize primary breast tumors in humans in vivo using sigma receptor scintigraphy. P-I-MBA accumulates in breast tumors due to the overexpression of sigma receptors on breast cancer cells. []
N-(2-Diethylaminoethyl)benzamide Derivatives
Compound Description: This group of radioiodinated N-(dialkylaminoalkyl)benzamides, including compounds 2 (4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide) and 6 (4-acetamido-N-(2-diethylaminoethyl)-5-[(131)I]iodo-2-methoxybenzamide), exhibits high melanoma uptake in mice. Studies suggest that blood clearance rates and metabolic stability primarily determine their accumulation in melanoma, rather than specific receptor binding. []
Compound Description: p-MPPI is a radioiodinated serotonin-1A (5-HT1A) receptor antagonist that displays high affinity for the receptor (Kd = 0.32 nM). In vitro autoradiography studies in rat brain sections show specific labeling of 5-HT1A receptor-rich areas. []
Isoindol-1-one Analogues of p-MPPI
Compound Description: These analogues, synthesized to improve the metabolic stability of p-MPPI, exhibit high affinity for 5-HT1A receptors. Despite favorable in vitro properties, their in vivo biodistribution in rats revealed low brain uptake and limited specific binding to 5-HT1A receptors. []
Compound Description: This series of 1,2,4-triazole derivatives has been synthesized and characterized for their potential antibacterial and antifungal activities. []
(2β,3α,5α)‐2‐[(2R)‐Ethyl‐4‐ morpholinyl]‐3‐hydroxypregnane‐11,20‐dione and (2β,3α,5α)‐2‐[(2S)‐Ethyl‐4‐morpholinyl]‐ 3‐hydroxypregnane‐11,20‐dione
Compound Description: These two diastereoisomers are anesthetic steroids. NMR studies revealed that both compounds adopt specific conformations with restricted rotation about the C-2—N bond. Intramolecular hydrogen bonding and steric interactions contribute to their conformational preferences. []
Compound Description: This novel iodobismuthate compound has been synthesized solvothermally and characterized by X-ray crystallography, revealing its intricate structure with distinct bismuth-iodide anions and organic cations. []
Compound Description: ¹⁴C-batanopride, a radiolabeled benzamide derivative, has been synthesized and characterized for use in pharmacokinetic and metabolic studies. []
Compound Description: This novel non-peptide CCR5 antagonist was synthesized and characterized by ¹H NMR, ¹³C NMR, and ESI-MS. []
Sphingosine and 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)
Compound Description: Sphingosine, an endogenous lipid, and its analog FTY720, an immunosuppressant, were found to interact with the CB1 cannabinoid receptor. These compounds inhibited cannabinoid agonist binding and signaling through CB1 receptors, suggesting potential as novel therapeutic leads for CB1 receptor-related disorders. []
Compound Description: This chiral benzamide derivative serves as a template in supramolecular photocyclodimerization reactions of 2-anthracenecarboxylic acid (AC). TKS159 exhibits enantiofacial selectivity in binding to AC, leading to the formation of chiral photodimers with moderate enantiomeric excesses. []
Overview
3-Iodo-N-(2-morpholin-4-ylethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features an iodine substituent at the third position of the benzene ring and a morpholine moiety connected via a two-carbon ethyl linker. The molecular formula for this compound is C13H17IN2O2 and it has been studied for its potential therapeutic applications, particularly in cancer treatment.
Source
The compound can be found in various chemical databases and literature, including PubChem, where it is cataloged under the identifier CID 2880388. Additionally, patents related to similar compounds highlight its synthesis and potential applications in medicinal chemistry.
Classification
This compound is classified under:
Organic Compounds: Specifically, it falls under the category of heterocyclic compounds due to the presence of the morpholine ring.
Amides: As it contains a carbonyl group (C=O) linked to a nitrogen atom (N), it is classified as an amide.
Benzamides: It is a derivative of benzamide, characterized by the presence of a benzene ring.
Synthesis Analysis
Methods
The synthesis of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide typically involves a multi-step process that can include the following methods:
Formation of the Benzamide Backbone: This can be achieved through acylation reactions where an amine reacts with an acid chloride or anhydride.
Iodination: The introduction of iodine at the third position can be performed using electrophilic aromatic substitution methods, employing iodine or iodinating agents under controlled conditions.
Morpholine Attachment: The morpholine group can be introduced via nucleophilic substitution reactions where morpholine reacts with a suitable electrophile.
Technical Details
The synthesis may require specific conditions such as:
Temperature control (often elevated temperatures for iodination).
Use of solvents like dichloromethane or dimethylformamide.
Catalysts or bases to facilitate reactions.
Molecular Structure Analysis
Structure
The molecular structure of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide features:
A benzene ring substituted at the 3-position with iodine.
An amide functional group (–C(=O)–NH–).
A morpholine ring linked through an ethyl chain.
Data
The compound's structural data includes:
Molecular Weight: Approximately 320.19 g/mol.
Chemical Formula: C13H17IN2O2.
3D Structure: Available in various chemical databases for computational modeling.
Chemical Reactions Analysis
Reactions
3-Iodo-N-(2-morpholin-4-ylethyl)benzamide may participate in several chemical reactions:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for further derivatization.
Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield corresponding carboxylic acids and amines.
Technical Details
Reactions involving this compound should consider:
Reaction conditions such as pH and temperature.
The stability of intermediates formed during synthesis or modification.
Mechanism of Action
Process
The mechanism of action for 3-iodo-N-(2-morpholin-4-ylethyl)benzamide, particularly in biological contexts, may involve:
Inhibition of Specific Pathways: Compounds like this are often designed to inhibit certain enzymes or receptors linked to cancer progression.
Cellular Uptake and Interaction: The morpholine moiety may enhance solubility and facilitate cellular uptake, allowing for interaction with target proteins.
Data
Research indicates that similar compounds exhibit activity against various cancer cell lines by disrupting signaling pathways involved in cell proliferation and survival.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
Chemical Properties
Stability: Generally stable under normal laboratory conditions but sensitive to light due to the iodine substituent.
Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the iodine atom.
Applications
Scientific Uses
3-Iodo-N-(2-morpholin-4-ylethyl)benzamide has potential applications in:
Medicinal Chemistry: As a lead compound for developing new cancer therapeutics targeting specific kinases or pathways involved in tumor growth.
Biochemical Research: Used in studies aimed at understanding cellular mechanisms related to cancer and other diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.